molecular formula C24H34N2O3 B11227064 N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11227064
M. Wt: 398.5 g/mol
InChI Key: OTZFJQKCUHYFEN-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic carboxamide featuring a unique structural framework. Its core consists of a cyclopentane ring fused to an isoquinoline moiety, with a cycloheptyl group and a 2-methoxyethyl substituent at the 2' position.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-cycloheptyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-29-17-16-26-23(28)20-13-7-6-12-19(20)21(24(26)14-8-9-15-24)22(27)25-18-10-4-2-3-5-11-18/h6-7,12-13,18,21H,2-5,8-11,14-17H2,1H3,(H,25,27)

InChI Key

OTZFJQKCUHYFEN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of cycloheptanone with an appropriate isoquinoline derivative under acidic conditions to form the spiro linkage. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methoxyethyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. For example, in the context of cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Substituent Variations at the 2' Position

The 2' position of the spiro[cyclopentane-isoquinoline] scaffold is critical for modulating physicochemical and biological properties. Key analogues include:

Compound Name 2' Substituent Molecular Weight (g/mol) Key Structural Feature
Target Compound 2-Methoxyethyl ~453.5* Ether-linked alkyl chain
2'-Cyclohexyl analogue Cyclohexyl 385.5 Bulky alicyclic group
2'-Isobutyl analogue Isobutyl 371.4 Branched alkyl chain

*Calculated based on structural formula.

  • Cycloheptyl vs.
  • 2-Methoxyethyl vs. Methoxyaryl () : The 2-methoxyethyl substituent (ether linkage) may improve aqueous solubility relative to aromatic methoxy groups (e.g., 4-methoxyphenyl in compound 13b ), while maintaining hydrogen-bonding capacity.

Spectral Characterization

  • IR Spectroscopy: Expected peaks include νmax ~1660–1664 cm⁻¹ (C=O stretch of carboxamide) and ~2214 cm⁻¹ (C≡N in related cyano compounds, though absent here) .
  • ¹H-NMR : Distinct signals for the cycloheptyl protons (δ ~1.2–2.1 ppm) and methoxyethyl group (δ ~3.3–3.7 ppm), comparable to 4-methoxy substituents in compound 13b (δ 3.77 ppm) .

Activity Trends

  • Enzyme Inhibition : Spirocyclic carboxamides often target proteases or kinases. The cycloheptyl group may enhance binding affinity to hydrophobic pockets, as seen in cyclohexyl analogues () .

Stereochemical Considerations

Minor structural changes, such as stereochemistry (), can drastically alter activity. The rigid spiro architecture of the target compound may enforce a specific conformation, optimizing target engagement compared to non-spiro analogues .

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